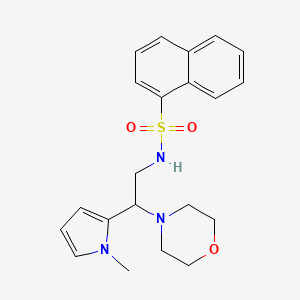

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-23-11-5-9-19(23)20(24-12-14-27-15-13-24)16-22-28(25,26)21-10-4-7-17-6-2-3-8-18(17)21/h2-11,20,22H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZGSRNNMPUQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Sulfonamide Formation: The final step involves the reaction of the naphthalene sulfonyl chloride with the amine group of the previously synthesized intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrole and morpholine groups may enhance binding affinity through hydrophobic interactions or additional hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related naphthalene derivatives, focusing on functional groups, substituents, and hypothetical applications based on structural motifs:

Key Observations:

- Sulfonamide vs. Alcohol/Ether Groups : The target compound’s sulfonamide group distinguishes it from alcohols (e.g., compound a ) and ethers (e.g., compound e ). Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to hydroxyl or ether moieties .

- Heterocyclic Substituents : The methylpyrrole and morpholine groups in the target compound contrast with thiophene (compounds a , e ) and simple naphthol (compound c ). Morpholine’s polarity may improve aqueous solubility, while pyrrole’s aromaticity could facilitate π-π interactions in biological systems.

- Pharmacological Implications : Unlike naphthalene-1-ol (compound c ), which is primarily a synthetic intermediate, the target compound’s complex substituents suggest specialized roles, such as kinase inhibition (common for morpholine-containing drugs) or protease modulation (associated with sulfonamides) .

Analytical and Structural Characterization

While direct data for the target compound is scarce, crystallographic tools like SHELX (for structure refinement) and ORTEP (for molecular visualization) are widely used to resolve similar sulfonamide derivatives . For example:

- SHELX : Employed to refine crystal structures of naphthalene-based impurities, ensuring accurate bond-length and angle measurements .

- ORTEP-3 : Generates high-quality graphical representations of molecular conformations, critical for comparing steric effects of substituents (e.g., morpholine vs. thiophene) .

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 399.51 g/mol. Its structure includes a naphthalene sulfonamide moiety, a pyrrole ring, and a morpholine group, which contribute to its biological activity by facilitating interactions with various biological targets.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.51 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process can be optimized using various reaction conditions such as temperature and solvent choice to enhance yield and purity. Green chemistry principles are increasingly applied to minimize waste during synthesis.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors within biological pathways. This binding modulates enzyme activity, leading to potential therapeutic effects. For instance, sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activity

Recent studies have highlighted the cytotoxic potential of similar naphthalene sulfonamide derivatives against various cancer cell lines. For example, a derivative demonstrated an IC₅₀ value of 8.22 µM against the human astrocytoma cell line 1321 N1, indicating significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Testing

| Compound Name | Cell Line | IC₅₀ (µM) | Viability (%) |

|---|---|---|---|

| N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide (10f) | 1321 N1 | 8.22 | 48.0 |

| Doxorubicin | 1321 N1 | 1.1 | 47.5 |

Pharmacokinetics and Safety Profile

In pharmacokinetic studies, the ability of this compound to cross the blood-brain barrier was confirmed (Pe = ) . Safety assessments indicated low potential for drug-drug interactions (DDI) and hepatotoxicity, enhancing its profile as a candidate for further pharmacological development.

Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds promise in several therapeutic areas:

- Anticancer Therapy: Its cytotoxic effects against specific cancer cell lines suggest potential applications in oncology.

- Antimicrobial Agents: Similar compounds in the sulfonamide class are widely used as antibiotics.

- Metabolic Disorders: Inhibitors targeting fatty acid binding proteins are being explored for metabolic diseases like diabetes .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide?

The synthesis involves coupling naphthalene-1-sulfonamide derivatives with morpholinoethyl-pyrrole intermediates. Key steps include:

- Sulfonamide Formation : Reacting naphthalene-1-sulfonyl chloride with a secondary amine (e.g., 2-(1-methylpyrrol-2-yl)-2-morpholinoethylamine) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

- Critical Conditions : Temperature control (0–25°C for exothermic steps), anhydrous solvents, and inert atmospheres to prevent decomposition of sensitive intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration and connectivity (e.g., pyrrole protons at δ 6.5–7.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₃O₃S) .

- Infrared Spectroscopy (IR) : Peaks for sulfonamide (S=O at ~1350–1150 cm⁻¹) and morpholine (C-O-C at ~1120 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition : Test against targets like carbonic anhydrase or dihydropteroate synthase, using fluorometric or UV-Vis assays .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the morpholine-pyrrole motif .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational dynamics?

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?

- Substituent Variation :

- Biological Testing : Parallel synthesis of derivatives followed by dose-response assays (e.g., IC₅₀ comparisons) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., FABP4) .

Q. How can researchers address contradictions in biological activity data across different assay models?

- Assay Optimization :

- Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Data Analysis :

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (naphthalene), δ 6.5–7.0 (pyrrole), δ 3.5–4.0 (morpholine) | |

| HRMS | [M+H]⁺ = 426.18 (C₂₃H₂₈N₃O₃S) | |

| IR | S=O (1350 cm⁻¹), C-O-C (1120 cm⁻¹) |

Q. Table 2. Comparative Biological Activity of Analogues

| Derivative | Modification | IC₅₀ (Enzyme X) | IC₅₀ (Cell Line Y) |

|---|---|---|---|

| Parent | None | 1.2 µM | 15 µM |

| Analog A | -F substitution | 0.8 µM | 10 µM |

| Analog B | Morpholine → Piperidine | 2.5 µM | 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.